Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, an isopropyl group at the 6-position, and an ethyl ester group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide compound in the presence of a palladium catalyst .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-chloro-6-(propan-2-yl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Ester hydrolysis: Formation of 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is used in various scientific research applications, including:
Medicinal chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural chemistry: As an intermediate in the synthesis of agrochemicals such as herbicides and insecticides.
Material science: In the development of functional materials with specific electronic or optical properties.
Biological studies: As a probe to study enzyme interactions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-chloro-4-(propan-2-yl)pyridine-3-carboxylate: Similar structure but with the isopropyl group at the 4-position.
Ethyl 2-chloro-6-(propan-2-yl)pyridine-4-carboxylate: Similar structure but with the ester group at the 4-position.
Uniqueness
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the chloro, isopropyl, and ester groups provides a distinct chemical profile that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREYIDKIHMOPFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620494 |
Source
|
Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-72-4 |
Source
|
Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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